molecular formula C17H26Cl2N2O2 B12742571 Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride CAS No. 87654-81-7

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride

Cat. No.: B12742571
CAS No.: 87654-81-7
M. Wt: 361.3 g/mol
InChI Key: LTKPJANVAOLDFS-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride: is a chemical compound with a complex structure that includes a chlorophenoxy group, an azepinyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, which is then reacted with an azepinyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
  • Acetic acid, (4-chlorophenoxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester

Uniqueness

Compared to similar compounds, Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, monohydrochloride is unique due to its specific structural features, such as the presence of the acetamide group and the monohydrochloride salt form. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

87654-81-7

Molecular Formula

C17H26Cl2N2O2

Molecular Weight

361.3 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;hydrochloride

InChI

InChI=1S/C17H25ClN2O2.ClH/c18-15-6-8-16(9-7-15)22-14-17(21)19-10-5-13-20-11-3-1-2-4-12-20;/h6-9H,1-5,10-14H2,(H,19,21);1H

InChI Key

LTKPJANVAOLDFS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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